3-(((tert-Butoxycarbonyl)amino)methyl)bicyclo[1.1.1]pentane-1-carboxylic acid
Overview
Description
3-(((tert-Butoxycarbonyl)amino)methyl)bicyclo[1.1.1]pentane-1-carboxylic acid is a compound with the molecular formula C12H19NO4 and a molecular weight of 241.29 g/mol . This compound is characterized by its bicyclo[1.1.1]pentane core, which is a highly strained and rigid structure. The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis to protect amines from unwanted reactions.
Mechanism of Action
Biochemical Pathways
It is used as an intermediate for the preparation of heteroaryldihydropyrimidine derivatives, which are applied for the treatment of hepatitis b infections .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets.
Biochemical Analysis
Biochemical Properties
3-(((tert-Butoxycarbonyl)amino)methyl)bicyclo[1.1.1]pentane-1-carboxylic acid plays a significant role in biochemical reactions, particularly as an intermediate in the synthesis of heteroaryldihydropyrimidine derivatives, which are applied in the treatment of hepatitis B infections . The compound interacts with various enzymes and proteins during these reactions. For instance, it is involved in the modification of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, a process that requires specific enzymes to facilitate the transformation . The nature of these interactions is typically characterized by the formation of covalent bonds, which are essential for the stability and reactivity of the resulting bioactive molecules.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the synthesis of certain proteins by altering the transcriptional activity of specific genes . Additionally, the compound can impact cellular metabolism by interacting with metabolic enzymes, thereby influencing the metabolic flux and levels of various metabolites.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and proteins, which can result in either inhibition or activation of these targets . The compound’s ability to form stable covalent bonds with its targets is crucial for its activity. Furthermore, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional machinery of the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, such as refrigeration, but can degrade over time when exposed to heat or light . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function . At higher doses, it can cause toxic or adverse effects, including cellular damage and impaired organ function. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors that facilitate its conversion into bioactive metabolites . The compound’s involvement in these pathways can influence metabolic flux and the levels of specific metabolites, thereby affecting overall cellular metabolism. For example, its interaction with enzymes involved in the synthesis of heteroaryldihydropyrimidine derivatives highlights its role in complex biochemical processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . The compound’s distribution can affect its accumulation and activity, influencing its overall efficacy and potential side effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . Its localization can impact its interactions with other biomolecules and its ability to modulate cellular processes. For instance, its presence in the nucleus can influence gene expression, while its localization in the cytoplasm can affect metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((tert-Butoxycarbonyl)amino)methyl)bicyclo[1.1.1]pentane-1-carboxylic acid typically involves the following steps:
Formation of the Bicyclo[1.1.1]pentane Core: The bicyclo[1.1.1]pentane core can be synthesized through various methods, including the .
Introduction of the Boc-Protected Amino Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amino group. This step involves the reaction of the bicyclo[1.1.1]pentane core with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Carboxylation: The final step involves the introduction of the carboxylic acid group to the bicyclo[1.1.1]pentane core.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely follows similar steps to those used in laboratory settings, with optimizations for scale-up and cost-efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(((tert-Butoxycarbonyl)amino)methyl)bicyclo[1.1.1]pentane-1-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The Boc-protected amino group can undergo substitution reactions to introduce different functional groups.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and bases such as sodium hydride.
Deprotection Reactions: Trifluoroacetic acid is commonly used to remove the Boc group.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide and sodium borohydride may be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group yields the free amine, while substitution reactions can yield a variety of functionalized derivatives.
Scientific Research Applications
3-(((tert-Butoxycarbonyl)amino)methyl)bicyclo[1.1.1]pentane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding due to its rigid structure.
Medicine: It is used in the development of drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound can be used in the synthesis of materials with unique properties, such as high rigidity and stability.
Comparison with Similar Compounds
Similar Compounds
- 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid
- 3-Aminobicyclo[1.1.1]pentane-1-carboxylic Acid
Uniqueness
3-(((tert-Butoxycarbonyl)amino)methyl)bicyclo[1.1.1]pentane-1-carboxylic acid is unique due to its combination of a rigid bicyclo[1.1.1]pentane core and a Boc-protected amino group. This combination provides both stability and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical development.
Properties
IUPAC Name |
3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]bicyclo[1.1.1]pentane-1-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-10(2,3)17-9(16)13-7-11-4-12(5-11,6-11)8(14)15/h4-7H2,1-3H3,(H,13,16)(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVTIQANOLLCYCB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC12CC(C1)(C2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001126956 | |
Record name | 3-[[[(1,1-Dimethylethoxy)carbonyl]amino]methyl]bicyclo[1.1.1]pentane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001126956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1638771-49-9 | |
Record name | 3-[[[(1,1-Dimethylethoxy)carbonyl]amino]methyl]bicyclo[1.1.1]pentane-1-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1638771-49-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[[[(1,1-Dimethylethoxy)carbonyl]amino]methyl]bicyclo[1.1.1]pentane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001126956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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